molecular formula C19H20F2N2O4S B2416992 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 922103-47-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2416992
CAS No.: 922103-47-7
M. Wt: 410.44
InChI Key: KVBLQYMOFGWYMU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[b][1,4]oxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and an appropriate carbonyl compound, the oxazepine ring can be formed through a condensation reaction.

    Introduction of the Sulfonamide Group: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride, such as 2,5-difluorobenzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

    Final Modifications: The ethyl and dimethyl groups are typically introduced through alkylation reactions, using reagents like ethyl iodide and methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving its molecular targets.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: Its structural properties might be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[b][1,4]oxazepine core may facilitate binding to these targets, while the sulfonamide group could enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide: This compound differs by the substitution on the sulfonamide group, which can affect its biological activity and solubility.

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide: The presence of a chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets.

Uniqueness

The uniqueness of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The difluorobenzenesulfonamide moiety, in particular, may enhance its stability and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-4-23-15-10-13(6-8-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-9-12(20)5-7-14(17)21/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBLQYMOFGWYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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